molecular formula C12H15N5O B12673157 N-1H-Purin-6-ylcyclohexanecarboxamide CAS No. 65316-36-1

N-1H-Purin-6-ylcyclohexanecarboxamide

Cat. No.: B12673157
CAS No.: 65316-36-1
M. Wt: 245.28 g/mol
InChI Key: IAEBAKQHRKOMFK-UHFFFAOYSA-N
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Description

N-1H-Purin-6-ylcyclohexanecarboxamide is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-Purin-6-ylcyclohexanecarboxamide typically involves the coupling of purine derivatives with cyclohexanecarboxylic acid. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine with cyclohexanecarboxamide as the nucleophile . This reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-1H-Purin-6-ylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by substituting different nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

N-1H-Purin-6-ylcyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1H-Purin-6-ylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1H-Purin-6-ylcyclohexanecarboxamide is unique due to its specific structure, which combines the purine ring with a cyclohexanecarboxamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

CAS No.

65316-36-1

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(7H-purin-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C12H15N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H2,13,14,15,16,17,18)

InChI Key

IAEBAKQHRKOMFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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